2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine

Description

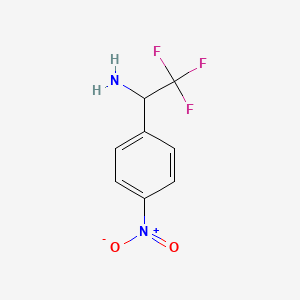

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is a fluorinated aromatic amine characterized by a trifluoroethylamine backbone and a 4-nitrophenyl substituent. The nitro group at the para position of the phenyl ring distinguishes it from similar compounds, imparting unique electronic and steric properties. This article compares its structural and functional attributes with related trifluoroethylamine derivatives.

Properties

Molecular Formula |

C8H7F3N2O2 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-nitrophenyl)ethanamine |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)7(12)5-1-3-6(4-2-5)13(14)15/h1-4,7H,12H2 |

InChI Key |

RXNATEYXVVXZPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Condensation and Reduction

A common synthetic route starts from 4-nitrobenzaldehyde derivatives and trifluoroacetaldehyde or related trifluoromethylated aldehydes:

Step 1: Formation of Schiff Base Intermediate

The 4-nitrobenzaldehyde condenses with an amine (often ammonia or a primary amine) to form an imine (Schiff base). This step is typically carried out under mild conditions to avoid side reactions.Step 2: Reduction of the Schiff Base

The imine intermediate is reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride. This step yields 2,2,2-trifluoro-1-(4-nitrophenyl)ethanamine.Step 3: Chiral Resolution (if enantiomerically pure product required)

When the chiral (S)- or (R)-enantiomer is desired, chiral resolution techniques such as chiral chromatography or use of chiral auxiliaries during synthesis are employed to separate enantiomers.

This method is widely used due to its straightforward approach and the availability of starting materials like 4-nitrobenzaldehyde and trifluoroacetaldehyde.

Synthesis from 2,2,2-Trifluoroethylamine and Aromatic Substrates

Another approach involves preparing 2,2,2-trifluoroethylamine first, then coupling it with a 4-nitrophenyl moiety:

Preparation of 2,2,2-Trifluoroethylamine:

A high-yield industrial method involves the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in the presence of glycerol as a solvent under elevated temperature (150–200 °C) and pressure (2–4 MPa) in a continuous flow reactor. The reaction time is short (20–30 minutes), and the yield is high (~97%). Post-reaction, the mixture undergoes vacuum flashing, deamination, neutralization with sodium carbonate, and vacuum rectification to isolate pure 2,2,2-trifluoroethylamine.Coupling with 4-Nitrophenyl Precursors:

The prepared trifluoroethylamine can be reacted with 4-nitrophenyl derivatives through nucleophilic substitution or reductive amination to afford this compound.

Nitration of 2,2,2-Trifluoro-1-phenylethanamine Derivatives

An alternative synthetic strategy is the nitration of 2,2,2-trifluoro-1-phenylethanamine or its hydrochloride salt to introduce the nitro group at the para position:

The nitration is performed by slowly adding the amine derivative to a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperature (0 °C), followed by stirring at this temperature and then warming to room temperature.

After reaction completion, the mixture is poured into water, neutralized to pH 10 with sodium hydroxide, and extracted with diethyl ether.

The organic phase is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by drying and recrystallization to yield 4-nitro-substituted trifluoroethylamine hydrochloride with high purity and yield.

The continuous flow reactor method for 2,2,2-trifluoroethylamine synthesis is notable for its efficiency, producing high yields in a fraction of the time compared to traditional batch methods.

The formation of Schiff base intermediates followed by reduction remains a classical and flexible approach, allowing for modifications to introduce chirality or other substituents on the aromatic ring.

Nitration post-formation of the trifluoroethylamine moiety provides an alternative when direct introduction of the nitro group is challenging, ensuring high purity and crystalline products suitable for further chemical or biological applications.

The choice of method depends on factors such as scale, desired enantiomeric purity, and availability of starting materials.

The preparation of this compound is effectively achieved by:

Condensation of 4-nitrobenzaldehyde with trifluoroacetaldehyde derivatives followed by reduction,

Industrial synthesis of 2,2,2-trifluoroethylamine via continuous flow amination of trifluoro-2-chloroethane and subsequent coupling,

Or nitration of trifluoroethylamine-substituted phenyl compounds.

Each method offers distinct advantages in yield, purity, and scalability, with the continuous flow approach standing out for industrial production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and trifluoromethyl derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as amino, hydroxyl, or alkyl groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitrophenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The trifluoroethylamine scaffold is common in medicinal and organic chemistry due to its metabolic stability and electronic effects. Key analogs include:

Physicochemical Properties

- Melting Points : Analogs such as N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine () exhibit high melting points (183–253°C), likely due to strong intermolecular interactions from fluorine and aromatic groups .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation .

- Purity : Commercial analogs are typically >95% pure, ensuring reliability in synthetic applications .

Electronic and Steric Effects

- This contrasts with electron-donating groups (e.g., 4-methoxy in ), which may reduce reactivity .

- Fluorine Substituents : Trifluoromethyl and fluoro groups enhance metabolic stability and lipophilicity, as seen in σ-receptor ligands () and HSP90 inhibitors () .

Data Table: Key Structural Analogs

Discussion

The 4-nitro substituent in 2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine likely confers distinct reactivity compared to analogs. For instance:

- Receptor Affinity : Nitro groups may enhance binding to nitroreductase enzymes or aromatic receptors, as seen in nitroaryl-containing P-gp inhibitors () .

- Stability : Nitro groups can increase oxidative stability but may pose safety concerns under extreme conditions (e.g., thermal decomposition) .

- Synthetic Utility : The compound’s nitro group offers a handle for further functionalization (e.g., reduction to amine), a strategy employed in prodrug design .

Biological Activity

2,2,2-Trifluoro-1-(4-nitrophenyl)ethanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a nitrophenyl moiety, which contribute to its unique chemical behavior. Its molecular formula is , and it exhibits significant lipophilicity due to the trifluoromethyl group, influencing its interaction with biological systems.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. The compound has been evaluated in vitro against various cancer cell lines, showing promising results:

- MCF-7 (breast cancer) : Exhibited an IC50 value of approximately 0.65 µM.

- HeLa (cervical cancer) : Demonstrated moderate cytotoxicity with an IC50 value of 1.5 µM.

- PANC-1 (pancreatic cancer) : Showed lower activity with an IC50 value of 5.0 µM.

These findings suggest that the compound could be a potential candidate for further development as an anticancer agent.

The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Western blot analyses have revealed increased levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells, indicating that the compound may activate intrinsic apoptotic pathways.

Comparative Biological Activity

To contextualize the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | IC50 (µM) | Targeted Cancer Cell Line |

|---|---|---|

| This compound | 0.65 | MCF-7 |

| Combretastatin-A4 | 0.76 | MCF-7 |

| Tamoxifen | 0.79 | MCF-7 |

This table illustrates that while this compound exhibits competitive potency against established anticancer agents like Combretastatin-A4 and Tamoxifen, further structural modifications may enhance its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on Antitumor Activity :

-

Molecular Docking Studies :

- Molecular docking simulations have suggested strong hydrophobic interactions between the aromatic rings of similar compounds and their target receptors. This indicates a potential pathway for optimizing the binding affinity and selectivity of this compound.

-

In Vivo Studies :

- Preliminary in vivo studies are needed to assess the pharmacokinetics and toxicity profile of this compound. Current research focuses on evaluating its effects in animal models to better understand its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.